N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide
Description
The compound N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at position 1, a 3-methylpyrazole moiety, and a 2-(ethylsulfanyl)benzamide substituent. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding sites and other biological targets .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7OS/c1-3-34-20-7-5-4-6-18(20)24(33)29-21-12-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-10-8-16(25)9-11-17/h4-14H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLCUGRFDGZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival. It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . Normally, the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. This compound inhibits PKB, disrupting this pathway and affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability.
Result of Action
The inhibition of PKB by this compound leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. This results in a decrease in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. In vivo, the compound has shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses.
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the pyrazolo[3,4-d]pyrimidine core suggests that it may inhibit specific kinases involved in cancer cell proliferation and survival. Studies indicate that compounds in this class can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical pathways in cancer progression.
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value in the range of 0.3–24 µM against various cancer cell lines, indicating potent activity against tumor growth and induction of apoptosis .
Antimicrobial Properties
In addition to anticancer effects, compounds with similar structures have exhibited antimicrobial activities. For example, certain pyrazolo derivatives were tested against Mycobacterium tuberculosis and showed promising results, indicating their potential as antitubercular agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo compounds has also been investigated. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, which may be beneficial for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of a related pyrazolo compound on MCF-7 breast cancer cells, it was found that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the compound's ability to suppress cell migration and induce cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Activity
A recent evaluation of a series of pyrazolo derivatives showed high activity against drug-resistant strains of Mycobacterium tuberculosis. The derivatives were subjected to in vitro assays, demonstrating effective inhibition at concentrations as low as 5 µM with low cytotoxicity towards human cells .
Data Tables
Scientific Research Applications
Anticancer Activity
Research has identified compounds with similar structures to exhibit anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been reported to inhibit various kinases involved in cancer progression. The compound may share these properties due to its structural similarities.
- Case Study: A study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored in various studies. Kinases play crucial roles in signaling pathways that regulate cell growth and survival.
- Research Insight: It has been shown that pyrazolo[3,4-d]pyrimidines can inhibit p70S6 kinase and Akt pathways, which are critical in cancer metabolism and proliferation . Such inhibition could provide therapeutic benefits in targeting tumors.
Antiparasitic and Antifungal Properties
Similar pyrazolo[3,4-d]pyrimidine compounds have been evaluated for their antiparasitic and antifungal activities. This broad-spectrum efficacy is attributed to their ability to disrupt cellular processes in pathogens.
- Data Table: Antiparasitic Activity of Pyrazolo[3,4-d]pyrimidines
| Compound | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Plasmodium falciparum | 5.0 | |
| Compound B | Candida albicans | 12.0 | |
| N-{...} | TBD | TBD | TBD |
Neuroprotective Effects
Emerging research suggests that some derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analog Overview
The following table summarizes key structural analogs, highlighting differences in substituents and predicted physicochemical properties:
*logP values estimated using fragment-based methods (e.g., XLogP3).
Key Differences and Implications
Substituent Effects on Lipophilicity and Solubility
- Target Compound : The 2-(ethylsulfanyl)benzamide group introduces moderate lipophilicity (logP ~3.8), balancing membrane permeability and aqueous solubility. The sulfur atom may enhance metabolic stability compared to ether or amine linkages .
- This could limit bioavailability in aqueous environments.
- : The benzylamine group lowers logP (2.9), suggesting improved solubility but reduced cell membrane penetration compared to the target compound.
Hydrogen Bonding and Target Affinity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
